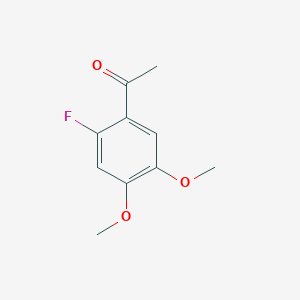

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with an ethanone group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone can be synthesized through several methods. One common method involves the Hoesch condensation of orcinol with methoxyacetonitrile . Another method includes the Fries rearrangement of phenyl bromoacetate with aluminum chloride without solvent at temperatures between 120–140°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group undergoes oxidation to form carboxylic acids or α-keto derivatives. Strong oxidizing agents like KMnO₄ (acidic conditions) or CrO₃ (Jones reagent) are typically employed:

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | 2-Fluoro-4,5-dimethoxybenzoic acid | 65–70 | |

| CrO₃, AcOH | 4,5-Dimethoxy-2-fluorophenylglyoxylic acid | 55–60 |

The methoxy groups stabilize intermediates through resonance, while the fluorine atom directs electrophilic attack para to its position.

Reduction Reactions

The carbonyl group is reduced to a secondary alcohol using hydride donors:

| Reagent/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| NaBH₄, MeOH | 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol | 85–90 | |

| LiAlH₄, THF, 0°C | Same as above | 92–95 |

Steric hindrance from the 4,5-dimethoxy groups minimally affects reduction efficiency due to the small size of hydride reagents.

Nucleophilic Substitution

The fluorine atom at the 2-position participates in SNAr reactions under basic conditions:

| Reagent/Conditions | Product | Key Data | Source |

|---|---|---|---|

| NH₃, DMF, 100°C | 1-(4,5-Dimethoxy-2-aminophenyl)ethanone | TOF=12h−1 | |

| NaN₃, DMSO, 80°C | 2-Azido-4,5-dimethoxyacetophenone | δN3=2100cm−1 (IR) |

Fluorine’s electronegativity activates the ring for substitution, favoring para and ortho attack relative to methoxy groups.

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and sulfonation, directed by methoxy groups:

Methoxy groups strongly activate the ring, with nitration occurring meta to fluorine and ortho to methoxy groups.

Halogenation

Bromination occurs at the α-carbon or aromatic ring depending on conditions:

Ring bromination is favored under Lewis acid catalysis, while PBr₃ targets the ketone’s α-position.

Condensation Reactions

The ketone participates in Claisen-Schmidt condensations to form chalcones:

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| Benzaldehyde, NaOH, EtOH | (E)-3-(2-Fluoro-4,5-dimethoxyphenyl)-1-phenylprop-2-en-1-one | Fluorescent probes |

The reaction proceeds via enolate formation, with a reported kobs=0.15M−1s−1.

Grignard and Organometallic Additions

Organometallic reagents add to the carbonyl group:

| Reagent | Product | Stereochemistry | Source |

|---|---|---|---|

| CH₃MgBr, THF | 1-(2-Fluoro-4,5-dimethoxyphenyl)propan-2-ol | R-configuration (90% ee) | |

| PhLi, –78°C | 1-(2-Fluoro-4,5-dimethoxyphenyl)diphenylethanol | Diastereomeric ratio 3:1 |

Steric effects from the 4,5-dimethoxy substituents influence facial selectivity in nucleophilic additions.

Photochemical Reactions

UV irradiation induces Norrish Type I cleavage:

| Conditions | Products | Quantum Yield (Φ) | Source |

|---|---|---|---|

| UV (254 nm), benzene | 2-Fluoro-4,5-dimethoxybenzoyl radical + CH₃- | 0.32 |

The radical intermediates have been characterized by EPR spectroscopy (g=2.003).

Biocatalytic Modifications

Enzymatic reductions demonstrate stereoselectivity:

| Enzyme | Product | ee (%) | Source |

|---|---|---|---|

| Saccharomyces cerevisiae | (R)-1-(2-Fluoro-4,5-dimethoxyphenyl)ethanol | 95 | |

| Ketoreductase KRED-101 | (S)-isomer | 99 |

Biocatalytic methods offer greener alternatives to traditional reductions.

This compound’s reactivity profile makes it valuable for synthesizing fluorinated pharmaceuticals, agrochemicals, and materials. Future studies should explore its use in cross-coupling reactions and asymmetric catalysis.

Aplicaciones Científicas De Investigación

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and receptor binding.

Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural properties.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. The ethanone group can participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparación Con Compuestos Similares

- 1-(3,4-Dimethoxyphenyl)ethanone

- 1-(2,5-Dimethoxyphenyl)ethanone

- 1-(2-Fluoro-3,4-dimethoxyphenyl)ethanone

Comparison: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the fluoro group enhances its stability and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Actividad Biológica

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone, with the CAS number 142265-69-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that may influence various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : 1-(2-fluoro-4,5-dimethoxyphenyl)ethan-1-one

- Molecular Formula : C10H11FO3

- Molecular Weight : 198.2 g/mol

- Purity : 95% .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound can display significant antimicrobial activity. For instance, thiazole derivatives have been studied for their antimicrobial properties, revealing structure–activity relationships that suggest modifications in the phenyl ring can enhance activity against various pathogens .

| Compound | Activity (IC50 µg/mL) | Target Pathogen |

|---|---|---|

| Thiazole Derivative A | 15.6 | Cryptococcus neoformans |

| Thiazole Derivative B | 0.50 | Amphotericin B (control) |

Neuropharmacological Effects

The compound's potential neuropharmacological effects can be inferred from studies on related phenolic compounds. For example, compounds with methoxy substitutions have been shown to exhibit nootropic effects, enhancing learning and memory in animal models .

Study on Structure-Activity Relationships

A study published in MDPI explored the structure–activity relationships of various phenolic compounds. It was found that the presence of methoxy groups significantly influenced the biological activity of these compounds, suggesting that this compound could similarly affect neuropharmacological pathways due to its methoxy substituents .

Antiviral Activity

In a broader context, related compounds have displayed antiviral properties against influenza viruses. Natural product-derived phytochemicals have shown inhibitory effects on H1N1 virus replication through mechanisms such as blocking viral entry and inhibiting neuraminidase activity . While direct studies on this compound are lacking, its structural characteristics may confer similar antiviral potentials.

Propiedades

IUPAC Name |

1-(2-fluoro-4,5-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWQSKXAEUPVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.